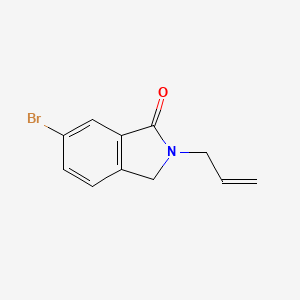

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one

Description

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one is a halogenated isoindolinone derivative characterized by a bicyclic core structure with a ketone group at position 1, a bromine atom at position 6, and an allyl substituent at position 2. This compound’s molecular formula is C₁₁H₁₀BrNO, with a molecular weight of 252.11 g/mol. Its structural features make it a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing pharmacologically active molecules or polymers .

Properties

IUPAC Name |

6-bromo-2-prop-2-enyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-2-5-13-7-8-3-4-9(12)6-10(8)11(13)14/h2-4,6H,1,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYSRGARKORRAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one typically involves the reaction of 6-bromo-2,3-dihydro-isoindol-1-one with an allylating agent. One common method is the reaction of 6-bromo-2,3-dihydro-isoindol-1-one with allyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 2-allyl-6-substituted-2,3-dihydro-isoindol-1-one derivatives.

Oxidation: Formation of epoxides or hydroxylated derivatives.

Reduction: Formation of 2-allyl-2,3-dihydro-isoindol-1-one.

Scientific Research Applications

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .

Comparison with Similar Compounds

Halogenated Isoindolinone Derivatives

Compounds with halogen atoms at position 6 exhibit distinct electronic and steric properties. Key examples include:

Key Insights :

- Bromine at C6 (as in the target compound) offers superior leaving-group capability compared to fluorine, facilitating nucleophilic substitutions.

Substituent Variation at Position 2

The allyl group in 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one contrasts with other substituents:

Key Insights :

- Allyl groups enable π-orbital interactions and participation in Diels-Alder reactions, unlike saturated alkyl chains.

- Ethyl or amino substituents prioritize stability or solubility over reactivity .

Functional Group Differences

Key Insights :

- Bromine in the target compound supports metal-catalyzed coupling, whereas hydroxy or amino groups favor hydrogen bonding or zwitterionic interactions .

Regioisomers and Structural Isomers

Key Insights :

- Regioisomers with carbonyl groups at C2 (vs. C1) exhibit distinct dipole moments and solubility profiles .

Biological Activity

2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one is a compound of significant interest in medicinal chemistry due to its unique isoindole structure and promising biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one is C11H10BrN O, with a molecular weight of approximately 212.04 g/mol. The compound features a bicyclic isoindole core, which contributes to its reactivity and biological activity. The presence of the allyl group enhances its potential for various chemical reactions, making it a valuable scaffold in drug development.

Synthesis Methods

The synthesis of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one typically involves the reaction of 6-bromo-2,3-dihydro-isoindol-1-one with an allylating agent such as allyl bromide. This reaction is usually conducted in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

Biological Activities

Research indicates that isoindole derivatives exhibit a range of biological activities, particularly in anticancer and antimicrobial applications:

- Anticancer Properties : Isoindole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies suggest that 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one can induce apoptosis in various cancer cell lines by modulating key signaling pathways.

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

- Enzyme Inhibition : The compound's mechanism of action may involve the inhibition of specific enzymes or modulation of receptor signaling pathways. This interaction can disrupt cellular processes vital for pathogen survival or cancer cell growth .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one:

- Study on Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF7) with an IC50 value indicative of its potency. The researchers noted that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways.

- Antimicrobial Evaluation : In another study, 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

To understand the uniqueness and potential advantages of 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one over similar compounds, a comparison table is presented below:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 6-Bromoisoindolin-1-one | 675109-26-9 | Limited anticancer activity |

| 6-Bromo-2-methylisoindolin-1-one | 1254319-51-1 | Moderate cytotoxicity |

| 5-Bromo-2-methylisoindolin-1-one | 868066-91-5 | Antimicrobial properties |

| 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one | Synthesis ongoing | Promising anticancer & antimicrobial properties |

The table illustrates that while other compounds exhibit some biological activities, 2-Allyl-6-bromo-2,3-dihydro-isoindol-1-one shows a broader spectrum of potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.